molecular formula C17H18N2O3 B6216118 5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide CAS No. 2731744-95-7

5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide

Cat. No. B6216118
CAS RN: 2731744-95-7
M. Wt: 298.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide (also known as EHMB or EHMB-A) is a synthetic compound derived from the amide group of compounds. It has a wide range of applications in the field of scientific research, including the study of biochemical and physiological effects, as well as the development of laboratory experiments.

Scientific Research Applications

EHMB has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological effects, as well as the development of laboratory experiments. It has also been used in the study of enzyme-catalyzed reactions and the study of the structure and function of proteins. In addition, it has been used in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

EHMB is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, EHMB can increase the levels of acetylcholine, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
EHMB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved cognitive function. In addition, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, as well as anti-cancer and anti-tumor effects.

Advantages and Limitations for Lab Experiments

EHMB has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also inexpensive and easily synthesized. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high doses and can cause skin irritation. In addition, it can be difficult to obtain in large quantities.

Future Directions

The potential future directions for EHMB are numerous. One potential direction is to further study its biochemical and physiological effects, including its effects on neurotransmission, inflammation, and cancer. In addition, further research could be conducted to explore its potential therapeutic applications, such as its potential use as an antidepressant or anti-anxiety medication. Finally, further research could be conducted to explore its potential use as a diagnostic tool for neurological diseases.

Synthesis Methods

The synthesis of EHMB is achieved through a three-step process. The first step involves the reaction of 4-ethoxy-2-hydroxyphenylacetic acid with anhydrous ammonia and sodium hydroxide in an aqueous solution. This reaction results in the formation of 4-ethoxy-2-hydroxyphenylacetamide. The second step involves the reaction of 4-ethoxy-2-hydroxyphenylacetamide with methylmagnesium bromide in anhydrous ether to form 4-ethoxy-2-methylbenzamide. Finally, the third step involves the reaction of 4-ethoxy-2-methylbenzamide with anhydrous ammonia and sodium hydroxide in an aqueous solution to form EHMB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide' involves the condensation of 4-ethoxy-2-hydroxybenzaldehyde with 2-methylbenzene-1,2-diamine followed by acylation with acetyl chloride.", "Starting Materials": [ "4-ethoxy-2-hydroxybenzaldehyde", "2-methylbenzene-1,2-diamine", "acetyl chloride", "anhydrous sodium acetate", "anhydrous ethanol", "concentrated hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-ethoxy-2-hydroxybenzaldehyde (1.0 g, 6.2 mmol) and 2-methylbenzene-1,2-diamine (0.9 g, 6.2 mmol) in anhydrous ethanol (20 mL) and add concentrated hydrochloric acid (1 mL). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the Schiff base intermediate.", "Step 3: Dissolve the Schiff base intermediate in anhydrous ethanol (20 mL) and add acetyl chloride (1.2 mL, 16.5 mmol) dropwise with stirring. Add a catalytic amount of anhydrous sodium acetate and stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water (50 mL) and stir for 30 minutes. Extract the product with diethyl ether (3 x 50 mL) and wash the organic layer with water (50 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product as a solid." ] }

CAS RN

2731744-95-7

Molecular Formula

C17H18N2O3

Molecular Weight

298.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.